![molecular formula C22H21NO5 B2842912 9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951981-10-5](/img/structure/B2842912.png)
9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Thermally Curable Benzoxazine Monomer Applications
A compound closely related to the requested chemical, featuring both benzoxazine and coumarin rings, was investigated for its potential in photodimerization and thermal ring-opening reactions. This study suggests possible applications in materials science, particularly in the development of polymers with specific thermal and light-responsive properties (Kiskan & Yagcı, 2007).
Synthesis of Amino-dideoxyallose and Amino-deoxyribose Derivatives
Research on similar chemical structures involved regio- and stereospecific cycloaddition reactions, leading to compounds like amino-dideoxyallose and amino-deoxyribose derivatives. These findings are significant in the field of synthetic organic chemistry and could have implications in the synthesis of complex organic molecules (Defoin, Fritz, Geffroy, & Streith, 1988).
Formation and Interconversion of Oxazines and Dioxazines
The behavior of nitrosocarbonyl compounds in the formation of oxazines and dioxazines, including reactions and interconversions, has been studied. This research could be relevant in understanding the reactivity and applications of oxazine derivatives in various chemical reactions (Dao, Dust, Mackay, & Watson, 1979).
Oxygen Transfer to Cyclopropenes
A study involving oxygen transfer to cyclopropene derivatives, leading to various products like epoxy derivatives and oxaspiropentenes, indicates potential applications in synthetic chemistry and material science. This research highlights the reactivity of cyclopropyl-containing compounds under specific conditions (Bickers, Halton, Kay, & Northcote, 1999).
properties
IUPAC Name |
9-cyclopropyl-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-25-19-7-3-13(9-20(19)26-2)17-11-27-22-15(21(17)24)6-8-18-16(22)10-23(12-28-18)14-4-5-14/h3,6-9,11,14H,4-5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVZMJUZRJVOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)
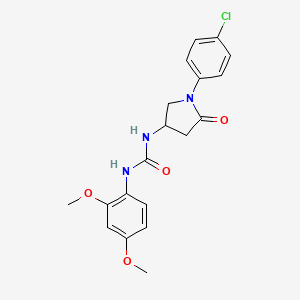
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2842834.png)
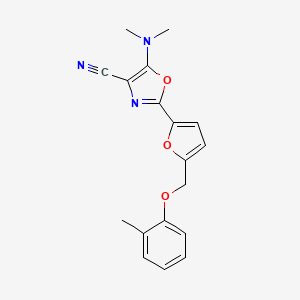
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2842838.png)
![2-Chloro-1-[4-[[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone](/img/structure/B2842839.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2842843.png)
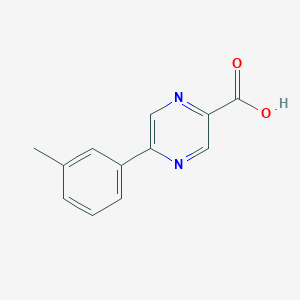

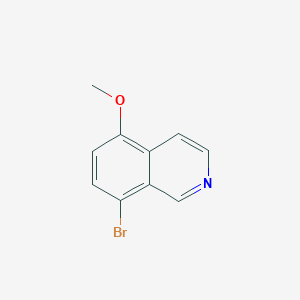

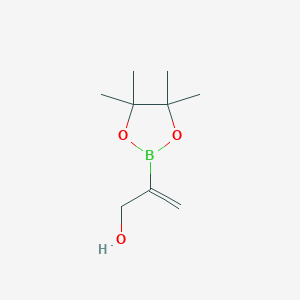
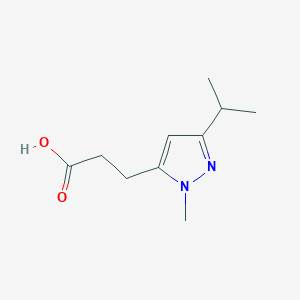
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2842852.png)